O-Phospho-DL-tyrosine
Overview
Description
O-Phospho-DL-tyrosine is a phosphorylated derivative of the amino acid tyrosine. It is an important compound in biochemistry and molecular biology, often used as a substrate in studies of protein phosphorylation. The compound has the molecular formula C9H12NO6P and a molecular weight of 261.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
O-Phospho-DL-tyrosine can be synthesized through the phosphorylation of DL-tyrosine. One common method involves the use of phosphoric acid derivatives, such as phosphorus oxychloride (POCl3) or phosphoric acid, in the presence of a base like pyridine. The reaction typically occurs under controlled temperature conditions to ensure the selective phosphorylation of the hydroxyl group on the tyrosine molecule .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors. These methods allow for better control over reaction conditions and higher yields. The purification of the product is usually achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
O-Phospho-DL-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in biochemical pathways.
Reduction: Reduction reactions can convert the phosphorylated tyrosine back to its non-phosphorylated form.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, dephosphorylated tyrosine, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
O-Phospho-DL-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study phosphorylation reactions and mechanisms.
Biology: The compound serves as a substrate in enzyme assays to study protein kinases and phosphatases.
Medicine: Research involving this compound contributes to understanding diseases related to abnormal phosphorylation, such as cancer and diabetes.
Industry: It is used in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
The primary mechanism of action of O-Phospho-DL-tyrosine involves its role as a substrate for protein kinases and phosphatases. Protein kinases catalyze the transfer of a phosphate group from adenosine triphosphate (ATP) to the hydroxyl group of tyrosine, while phosphatases remove the phosphate group. This reversible phosphorylation and dephosphorylation regulate various cellular processes, including signal transduction, cell growth, and metabolism .
Comparison with Similar Compounds
Similar Compounds
O-Phospho-L-tyrosine: A similar compound with the L-isomer of tyrosine.
Phosphoserine: Another phosphorylated amino acid, but with serine as the base molecule.
Phosphothreonine: Similar to O-Phospho-DL-tyrosine but derived from threonine.
Uniqueness
This compound is unique due to its specific role in studying the phosphorylation of tyrosine residues in proteins. This makes it particularly valuable in research focused on signal transduction pathways and the development of kinase inhibitors .
Properties
IUPAC Name |
2-amino-3-(4-phosphonooxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO6P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWXELXMIBXGTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404615, DTXSID00865015 | |
Record name | O-PHOSPHO-DL-TYROSINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-Phosphonotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41863-47-2 | |
Record name | O-Phosphonotyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41863-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-PHOSPHO-DL-TYROSINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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